molecular formula C23H18ClN3O4 B11298161 N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11298161
M. Wt: 435.9 g/mol
InChI Key: RHGQSMLFCVQNTP-UHFFFAOYSA-N
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Description

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide is a complex organic compound that features a unique structure combining a chlorophenyl group, an oxadiazole ring, and a methoxyphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the methoxyphenoxy acetamide moiety through an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.

Scientific Research Applications

N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool compound in biochemical assays.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, chlorophenyl-containing molecules, and methoxyphenoxy acetamides. Examples include:

Uniqueness

What sets N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H18ClN3O4/c1-29-19-8-4-5-9-20(19)30-14-21(28)25-18-7-3-2-6-17(18)23-26-22(27-31-23)15-10-12-16(24)13-11-15/h2-13H,14H2,1H3,(H,25,28)

InChI Key

RHGQSMLFCVQNTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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